molecular formula C25H26O4 B12811182 Benzeneacetic acid, 4-methoxy-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester CAS No. 51628-95-6

Benzeneacetic acid, 4-methoxy-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester

Cat. No.: B12811182
CAS No.: 51628-95-6
M. Wt: 390.5 g/mol
InChI Key: GSHYEWYUVCOGFD-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-methoxy-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester is a complex organic compound with a unique structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure consists of a benzeneacetic acid core with a 4-methoxy-alpha-(1-methylethyl) substituent and a (3-phenoxyphenyl)methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 4-methoxy-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester typically involves multiple steps, including esterification and substitution reactions. The starting materials often include benzeneacetic acid derivatives and appropriate alcohols or phenols. The reaction conditions may vary, but common methods involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 4-methoxy-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Benzeneacetic acid, 4-methoxy-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which Benzeneacetic acid, 4-methoxy-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid derivatives
  • Methoxy-substituted aromatic compounds
  • Phenoxyphenyl esters

Uniqueness

Benzeneacetic acid, 4-methoxy-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

CAS No.

51628-95-6

Molecular Formula

C25H26O4

Molecular Weight

390.5 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl 2-(4-methoxyphenyl)-3-methylbutanoate

InChI

InChI=1S/C25H26O4/c1-18(2)24(20-12-14-21(27-3)15-13-20)25(26)28-17-19-8-7-11-23(16-19)29-22-9-5-4-6-10-22/h4-16,18,24H,17H2,1-3H3

InChI Key

GSHYEWYUVCOGFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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